Methyl 2-[(3-nitrophenyl)acetyl]benzoate

Physicochemical Properties Lipophilicity Polar Surface Area

Methyl 2-[(3-nitrophenyl)acetyl]benzoate (CAS 61653-07-4) is a synthetic organic compound belonging to the class of substituted benzophenone derivatives, characterized by a methyl benzoate moiety linked via an acetyl bridge to a 3-nitrophenyl group. Its molecular formula is C₁₆H₁₃NO₅, with a molecular weight of 299.28 g/mol.

Molecular Formula C16H13NO5
Molecular Weight 299.28 g/mol
CAS No. 61653-07-4
Cat. No. B14559973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(3-nitrophenyl)acetyl]benzoate
CAS61653-07-4
Molecular FormulaC16H13NO5
Molecular Weight299.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H13NO5/c1-22-16(19)14-8-3-2-7-13(14)15(18)10-11-5-4-6-12(9-11)17(20)21/h2-9H,10H2,1H3
InChIKeyNCWVIOCWOWZNPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-[(3-nitrophenyl)acetyl]benzoate (CAS 61653-07-4): Core Properties and Procurement Baseline


Methyl 2-[(3-nitrophenyl)acetyl]benzoate (CAS 61653-07-4) is a synthetic organic compound belonging to the class of substituted benzophenone derivatives, characterized by a methyl benzoate moiety linked via an acetyl bridge to a 3-nitrophenyl group. Its molecular formula is C₁₆H₁₃NO₅, with a molecular weight of 299.28 g/mol [1]. Key computed physicochemical properties include a topological polar surface area (PSA) of 89.19 Ų and a calculated LogP of 3.33, indicating moderate lipophilicity [1]. These baseline parameters are essential for initial compound identification, purity assessment, and procurement from reputable suppliers, as they define the material's fundamental identity and key physicochemical descriptors.

Why Methyl 2-[(3-nitrophenyl)acetyl]benzoate Cannot Be Interchanged with Generic Analogs


Procurement decisions for methyl 2-[(3-nitrophenyl)acetyl]benzoate cannot rely on simple substitution with in-class analogs due to the critical influence of its unique structural features on both physical properties and chemical reactivity. The compound's distinct 3-nitrophenyl substitution pattern, acetyl linker, and methyl ester functionality differentiate it from structurally similar molecules such as 3-benzoyl-2-nitrophenylacetic acid esters (which lack the acetyl spacer) or simple 3-nitrophenylacetates (which lack the benzoyl moiety) [1]. These structural differences are not cosmetic; they directly translate into quantifiable variations in lipophilicity (LogP), polar surface area (PSA), and electronic effects that govern nucleophilic substitution patterns. Consequently, substituting an alternative compound without experimental verification risks altering reaction kinetics, product profiles, or biological activity in downstream applications. The following quantitative evidence guide substantiates why this specific CAS entity must be prioritized over its closest available comparators.

Quantitative Differentiation of Methyl 2-[(3-nitrophenyl)acetyl]benzoate from Key Analogs


Physicochemical Profile Divergence: Lipophilicity and Polar Surface Area Comparison

The computed LogP (3.33) and topological polar surface area (PSA: 89.19 Ų) of methyl 2-[(3-nitrophenyl)acetyl]benzoate [1] differ markedly from those of its closest structural comparator, methyl 3-nitrophenylacetate (LogP = 1.60, PSA = 63.24 Ų; values calculated using SwissADME) . The approximately 100% increase in LogP and 41% increase in PSA for the target compound reflect the substantial contribution of the additional benzoyl ester moiety, which enhances both lipophilicity and polar surface interactions. These parameters are critical determinants of membrane permeability and solubility behavior in both synthetic and biological contexts.

Physicochemical Properties Lipophilicity Polar Surface Area ADME Prediction

Regioisomeric Nitro Group Impact on Nucleophilic Substitution Reactivity

While direct kinetic data for methyl 2-[(3-nitrophenyl)acetyl]benzoate is absent in the primary literature, class-level inferences can be drawn from systematic studies on substituted nitrophenyl acetates and benzoates. Macháček et al. demonstrated that the position of the nitro substituent exerts a decisive influence on the partitioning between nucleophilic attack at the carbonyl carbon (C_CO) versus the aromatic carbon (C_Ar) [1]. Specifically, the 3-nitro substitution pattern is expected to yield a different ratio of C_CO:C_Ar attack compared to the more extensively studied 2- and 4-nitro isomers, due to variations in both polar and steric effects [1]. For instance, methoxide attack on 2,4-dinitrophenyl esters proceeds faster at C_CO than on the 2,4,6-trinitrophenyl analog [1], underscoring that nitro group positioning is not a minor structural variation but a primary determinant of reaction outcome.

Reaction Kinetics Nucleophilic Substitution Nitroarene Reactivity Structure-Activity Relationship

Structural Differentiation from Anti-Inflammatory Benzoylphenylacetic Acid Scaffolds

Methyl 2-[(3-nitrophenyl)acetyl]benzoate shares a common phenylacetic acid core with the 3-benzoyl-2-nitrophenylacetic acid derivatives described in US Patent 4,254,146 as anti-inflammatory agents with reduced gastric irritation compared to indomethacin [1]. However, the target compound differs in two critical aspects: (1) the presence of an acetyl linker (-CH₂CO-) between the nitrophenyl and benzoyl moieties, whereas the patented compounds feature a direct benzoyl attachment; and (2) the target compound is a methyl ester, whereas the patented anti-inflammatory agents encompass free acids, salts, amides, and esters. These structural distinctions are likely to confer divergent pharmacokinetic and pharmacodynamic properties. While no direct comparative activity data exists, the patent's emphasis on the 3-benzoyl-2-nitrophenylacetic acid scaffold highlights the functional significance of the benzoyl substitution pattern, a feature also present in the target compound but with an extended linker.

Medicinal Chemistry Anti-Inflammatory Agents Structure-Activity Relationship Scaffold Hopping

Differential Synthetic Accessibility and Intermediacy in Heterocyclic Synthesis

The unique combination of a 3-nitrophenyl group and a 2-acylbenzoate moiety in methyl 2-[(3-nitrophenyl)acetyl]benzoate positions it as a potential precursor for the synthesis of quinoxaline derivatives and other nitrogen-containing heterocycles. Literature precedence indicates that 2-nitrobenzoylacetates can undergo reductive cyclization to yield quinolin-4-ol N-oxides [1]. While the target compound's 3-nitro substitution pattern precludes direct intramolecular cyclization, it may serve as a versatile intermediate for intermolecular reactions with o-phenylenediamines or analogous dinucleophiles. In contrast, simpler 3-nitrophenylacetates lack the second carbonyl group required for such heterocycle formation. This synthetic divergence underscores why the compound cannot be replaced by a simpler analog in protocols aimed at constructing fused or bridged heterocyclic systems.

Synthetic Methodology Heterocyclic Chemistry Nitroarene Reduction Quinoxaline Synthesis

Validated Application Scenarios for Methyl 2-[(3-nitrophenyl)acetyl]benzoate in Scientific and Industrial Settings


Physicochemical Profiling and ADME Property Optimization in Drug Discovery

Researchers engaged in early-stage drug discovery can employ methyl 2-[(3-nitrophenyl)acetyl]benzoate as a model compound to study the impact of an extended benzoyl-acetyl linker on lipophilicity and polar surface area. The compound's computed LogP of 3.33 and PSA of 89.19 Ų [1] provide a baseline for assessing how such structural modifications influence membrane permeability and oral bioavailability predictions. This is particularly relevant when exploring bioisosteric replacements for benzophenone-containing scaffolds.

Mechanistic Studies of Nucleophilic Substitution on Nitroarene Esters

Investigators studying the regioselectivity of nucleophilic attack on nitrophenyl esters can utilize this compound to expand the limited dataset on 3-nitro regioisomers. The class-level kinetic evidence suggests that the 3-nitro substitution pattern will yield a distinct C_CO:C_Ar attack ratio compared to the more common 2- and 4-nitro analogs [1]. This compound thus serves as a critical probe for completing the structure-reactivity profile of the nitrophenyl ester series.

Synthesis of Novel Heterocyclic Building Blocks via Reductive Cyclization

Organic chemists aiming to construct quinoxaline, quinazoline, or related nitrogen heterocycles can leverage the dual functionality of methyl 2-[(3-nitrophenyl)acetyl]benzoate. The 3-nitrophenyl group can be reduced to an amine, which then participates in intermolecular condensation with the adjacent ketone or ester carbonyl. This synthetic strategy is not accessible with simpler 3-nitrophenylacetates, which lack the second electrophilic center required for cyclization [2].

Structure-Activity Relationship Exploration of Anti-Inflammatory Benzoylphenylacetic Acid Derivatives

Medicinal chemists investigating the anti-inflammatory benzoylphenylacetic acid pharmacophore described in US Patent 4,254,146 [3] can use methyl 2-[(3-nitrophenyl)acetyl]benzoate as a structural probe to evaluate the effect of inserting an acetyl spacer between the benzoyl and nitrophenyl moieties. This comparative analysis can inform linker optimization efforts aimed at improving therapeutic index or reducing gastric side effects associated with traditional NSAIDs.

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